(4E)-4-(5-hydroxy-3-methyl-1-phenyl-pyrazol-4-yl)imino-5-methyl-2-phenyl-pyrazol-3-one

Description

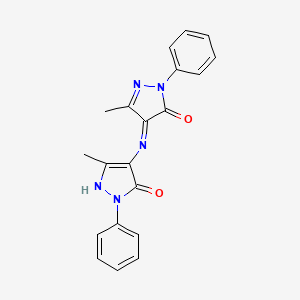

The compound (4E)-4-(5-hydroxy-3-methyl-1-phenyl-pyrazol-4-yl)imino-5-methyl-2-phenyl-pyrazol-3-one is a pyrazol-3-one derivative characterized by a fused pyrazole ring system with hydroxyl, methyl, phenyl, and imino substituents. Its molecular structure features an E-configuration at the imino group, which influences its planarity and intermolecular interactions. Pyrazol-3-one derivatives are known for diverse applications, including medicinal chemistry and materials science, owing to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

CAS No. |

16394-90-4 |

|---|---|

Molecular Formula |

C20H17N5O2 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,22H,1-2H3 |

InChI Key |

OLLFTYUNLALDOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=C3C(=NN(C3=O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and phenylhydrazines. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

Nitro groups () lower melting points (170°C) due to reduced symmetry and increased molecular weight, whereas methyl/ethyl groups () enhance lipophilicity .

Spectral Signatures: The C=O stretch (~1700 cm⁻¹) is consistent across pyrazol-3-ones, but the presence of electron-withdrawing groups (e.g., NO₂ in ) shifts this band to higher frequencies .

Biological Relevance: Compounds with amino or hydrazinylidene groups () show promise in medicinal research, suggesting the target compound’s hydroxyl and imino groups may confer similar bioactivity .

Synthetic Utility :

- Ethyl/methyl derivatives () are simpler to synthesize, while nitro-substituted analogs () require careful handling due to reactivity .

Biological Activity

The compound (4E)-4-(5-hydroxy-3-methyl-1-phenyl-pyrazol-4-yl)imino-5-methyl-2-phenyl-pyrazol-3-one, also known as 4-((5-Hydroxy-3-methyl-1-phenyl-pyrazol-4-yl)imino)-3-methyl-1-phenyl-pyrazol-5(4H)-one, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4O2 |

| Molecular Weight | 358.401 g/mol |

| CAS Registry Number | 16394-90-4 |

| InChIKey | PHCPNSHHXUOXSD |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Studies :

- The compound demonstrated IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- It showed a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while exhibiting minimal toxicity to normal fibroblasts .

- Mechanism of Action :

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been suggested that the presence of the hydroxyl group in the pyrazole structure enhances its ability to scavenge free radicals:

- Antioxidant Assays :

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, the compound has been studied for its anti-inflammatory effects:

- Inflammation Models :

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives similar to our compound:

- Study on Anticancer Activity :

- Study on Antioxidant Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.